molecular formula C24H22N4O5S B11393642 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11393642
M. Wt: 478.5 g/mol
InChI Key: QDEIOAVXVGIPEZ-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfamoyl group, and a chromene core. Its multifaceted chemical nature makes it a subject of interest for chemists, biologists, and medical researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine and chromene intermediates The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group, using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: NaOH in aqueous solution or NH₃ in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide
  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl)

Uniqueness

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H22N4O5S/c1-13-9-19-20(29)12-22(33-21(19)10-14(13)2)24(30)27-17-5-7-18(8-6-17)34(31,32)28-23-11-15(3)25-16(4)26-23/h5-12H,1-4H3,(H,27,30)(H,25,26,28)

InChI Key

QDEIOAVXVGIPEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=NC(=C4)C)C

Origin of Product

United States

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